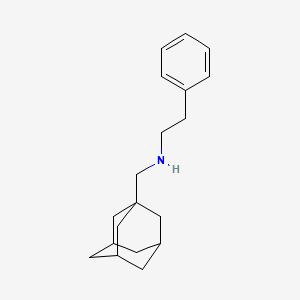
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide, also known as BPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAA belongs to the class of pyrazolylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has also been found to reduce oxidative stress and protect against neurodegeneration. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its high purity and yield. It is also relatively easy to synthesize compared to other compounds. However, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using N-(3-bromophenyl)-2-pyrazol-1-ylacetamide.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide and its derivatives. Further studies are also needed to explore the potential applications of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has great potential for scientific research and warrants further investigation.
合成法
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process starting from 3-bromobenzaldehyde and 2-pyrazoline. The first step involves the condensation of 3-bromobenzaldehyde with 2-pyrazoline to form N-(3-bromophenyl)-2-pyrazoline. This intermediate is then reacted with acetic anhydride to produce N-(3-bromophenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-bromophenyl)-2-pyrazol-1-ylacetamide has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(3-bromophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-3-1-4-10(7-9)14-11(16)8-15-6-2-5-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOXNLFDTXOAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)

![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)


![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)

